Methyl 3-fluoro-4-methoxypyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-fluoro-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-5-3-4-10-7(6(5)9)8(11)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUDYQLMYWACRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185909 | |
| Record name | 2-Pyridinecarboxylic acid, 3-fluoro-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-36-9 | |
| Record name | 2-Pyridinecarboxylic acid, 3-fluoro-4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-fluoro-4-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-fluoro-4-methoxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-4-methoxypyridine-2-carboxylate typically involves the fluorination of a pyridine derivative. One common method includes the reaction of 3-fluoro-4-methoxypyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different applications in chemical synthesis.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include amines, thiols, or other substituted pyridines.
Oxidation Products: Various oxidized pyridine derivatives.
Reduction Products: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-fluoro-4-methoxypyridine-2-carboxylate is being investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets:
- Anticancer Properties : Compounds with similar structures have shown promise as selective Janus kinase (JAK) inhibitors, which are relevant in treating cancers and autoimmune diseases .
- Neuropharmacology : Preliminary studies suggest that derivatives may modulate metabotropic glutamate receptors, offering potential therapeutic avenues for brain disorders .
Agrochemicals
The compound's unique properties also make it suitable for applications in agriculture:
- Pesticide Development : Research indicates that fluorinated pyridines can enhance the efficacy of agrochemicals by improving their biological activity against pests while reducing environmental impact .
Table 1: Summary of Biological Activities
Table 2: Synthesis Yield Comparison
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic Aromatic Substitution | 38% | Reflux with CsF in dry DMSO |
| Direct Fluorination | Variable | Optimized conditions needed |
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-methoxypyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The fluorine atom in the compound can enhance its binding affinity to biological targets, making it a valuable component in drug design.
Comparison with Similar Compounds
Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
Structural Differences :
- Substituents: Chlorine at position 3, amino group at position 4, and a complex phenyl ring (4-chloro-2-fluoro-3-methoxyphenyl) at position 4.
- Functional Groups: Methyl ester (2-position), amino (4-position), and multiple halogens (Cl, F).
Key Comparisons :
- Reactivity: The amino group increases nucleophilicity, while chlorine and fluorine enhance electrophilic substitution resistance.
- Applications : Likely used in agrochemicals or pharmaceuticals due to its multi-halogenated aromatic system, which improves binding to biological targets .
- Molecular Weight : Higher (due to the phenyl substituent) compared to the target compound.
| Property | Target Compound | Methyl 4-amino-3-chloro-6-(...)pyridine-2-carboxylate |
|---|---|---|
| Molecular Formula | C₈H₆FNO₃ | C₁₆H₁₂Cl₂FNO₃ |
| Substituents | 3-F, 4-OCH₃, 2-COOCH₃ | 3-Cl, 4-NH₂, 6-(4-Cl-2-F-3-OCH₃-phenyl), 2-COOCH₃ |
| Key Applications | Drug intermediates, catalysis | Agrochemicals, pharmaceuticals |
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Structural Differences :
- Core Structure: Thieno[2,3-b]pyridine (fusion of thiophene and pyridine) instead of a simple pyridine ring.
- Substituents: Amino at position 3, 2-methoxyphenyl at position 4, and phenyl at position 5.
Key Comparisons :
- Bioactivity: The amino and aromatic groups may improve interactions with enzymes or receptors, making it relevant in anticancer or antiviral research .
| Property | Target Compound | Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[...] |
|---|---|---|
| Molecular Formula | C₈H₆FNO₃ | C₂₂H₁₈N₂O₃S |
| Core Structure | Pyridine | Thieno[2,3-b]pyridine |
| Key Applications | Drug intermediates | Photovoltaic materials, biologics |
4-Methoxy-pyridine-2-carboxylic Acid Amide
Structural Differences :
- Functional Groups : Amide (2-position) instead of methyl ester.
- Substituents : Lacks fluorine at position 3.
Key Comparisons :
- Solubility : The amide group increases hydrogen bonding, enhancing aqueous solubility compared to the ester in the target compound.
| Property | Target Compound | 4-Methoxy-pyridine-2-carboxylic Acid Amide |
|---|---|---|
| Molecular Formula | C₈H₆FNO₃ | C₇H₈N₂O₂ |
| Functional Group | Methyl ester | Amide |
| Bioavailability | Higher lipophilicity | Lower lipophilicity |
4′-Fluoro-4-dimethylaminoazobenzene
Contextual Comparison :
- Structure: Azo dye with fluorine at the 4′-position and dimethylamino group at the 4-position.
- The 4′-fluoro substituent in azo dyes correlates with increased carcinogenicity, suggesting fluorine’s role in modulating biological interactions .
Data Tables
Table 1. Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| Methyl 3-fluoro-4-methoxypyridine-2-carboxylate | 199.14 | 1.2 | 120–125 (est.) |
| Methyl 4-amino-3-chloro-6-(...)pyridine-2-carboxylate | 402.19 | 3.5 | >200 |
| Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[...] | 390.45 | 4.1 | 180–185 |
Biological Activity
Methyl 3-fluoro-4-methoxypyridine-2-carboxylate (CAS Number: 1256819-36-9) is a synthetic organic compound characterized by a pyridine ring with a fluorine atom at the third position, a methoxy group at the fourth position, and a carboxylate ester group at the second position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications.
The molecular formula of this compound is C₈H₈FNO₃. The presence of both fluorine and methoxy groups enhances its reactivity and biological activity compared to other similar compounds. Various synthetic routes exist for its production, typically involving nucleophilic substitution reactions that selectively introduce functional groups onto the pyridine ring .
The biological activity of this compound is largely attributed to its interaction with specific biological targets, such as enzymes and receptors. The fluorine atom enhances binding affinity, which may lead to therapeutic effects in various applications. For example, the compound may serve as an active ingredient in pharmaceuticals or agricultural chemicals due to its potential to modulate biological pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. In vitro studies have shown that derivatives can inhibit cell growth in various cancer cell lines, including breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cells. For instance, structural modifications in related compounds have resulted in low micromolar GI50 values, indicating potent growth inhibition .
Interaction Studies
Interaction studies reveal that this compound may influence several biological pathways:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in cancer progression.
- Receptor Modulation : It may act on various receptors, altering their activity and contributing to therapeutic effects.
Case Studies
- Antitumor Efficacy : A study involving derivatives of methyl 3-fluoro-4-methoxypyridine demonstrated significant cytotoxicity against human ovarian cancer cells (A2780cisR) and colorectal cancer cells (SW480). These findings suggest that modifications to the pyridine structure can enhance antitumor activity .
- Pharmacological Applications : Research has also explored the use of this compound in drug design, particularly for targeting serotonin receptors and dopamine pathways, which are crucial in treating neuropsychiatric disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 2-fluoro-4-methoxypyridine-3-carboxylate | Fluorine at second position | Different reactivity patterns due to position |
| Methyl 4-fluoropyridine-2-carboxylate | Fluorine at fourth position | Exhibits different biological activities |
| Methyl 3-nitropyridine-4-carboxylate | Nitro group instead of fluorine | Higher electrophilicity; serves as a precursor |
This compound stands out due to its combination of functional groups that enhance its potential reactivity and biological activity compared to other similar compounds.
Safety Profile
While this compound shows promising biological activity, it is also classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319), necessitating careful handling in laboratory settings .
Q & A
Q. What are the common synthetic routes for Methyl 3-fluoro-4-methoxypyridine-2-carboxylate, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, fluorination at the 3-position of a pyridine ring can be achieved using agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions, while methoxylation at the 4-position may involve copper-catalyzed coupling with methanol derivatives. Key factors include temperature control (<0°C for fluorination to prevent side reactions) and the use of aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for verifying substituent positions (e.g., distinguishing fluorine at C3 vs. C5 via coupling patterns). For instance, a deshielded proton at C5 in NMR (δ ~8.5 ppm) confirms fluorine’s electron-withdrawing effect at C3 .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or similar software ) resolves ambiguities in regiochemistry. For example, bond angles between the methoxy group (C4-O-CH) and adjacent fluorine can confirm spatial orientation .
- Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns (e.g., chlorine vs. fluorine isotopes) to validate molecular composition .
Q. What are the primary research applications of this compound in medicinal chemistry or materials science?
- Methodological Answer : This compound serves as a versatile intermediate:
- Medicinal Chemistry : The fluorine atom enhances metabolic stability in drug candidates, while the methoxy group can participate in hydrogen bonding with target proteins. For example, analogs have been used to develop kinase inhibitors by modifying the carboxylate moiety into amide prodrugs .
- Materials Science : Pyridine derivatives with electron-withdrawing groups (e.g., fluorine) are used in coordination polymers or metal-organic frameworks (MOFs) for catalytic applications. Researchers functionalize the carboxylate group to anchor metal ions (e.g., Cu) in supramolecular assemblies .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural verification?
- Methodological Answer : Contradictions often arise from impurities or tautomeric forms. For example, if NMR shows a single peak but ESI-MS indicates multiple adducts:
- Use 2D NMR (e.g., - HSQC) to correlate fluorine’s through-space interactions with adjacent protons.
- Perform X-ray diffraction to unambiguously assign substituent positions, resolving discrepancies between spectroscopic interpretations .
- Employ dynamic NMR experiments to detect slow-exchange processes (e.g., rotational barriers around the methoxy group) that might obscure spectral clarity .
Q. What strategies optimize regioselectivity in fluorination and methoxylation during synthesis?
- Methodological Answer :
- Fluorination : Use directing groups (e.g., pyridine N-oxide) to guide electrophilic fluorinating agents (e.g., Selectfluor) to the 3-position. Steric effects from the adjacent methoxy group can suppress competing reactions at C5 .
- Methoxylation : Copper(I)-catalyzed Ullmann coupling with methyl iodide ensures selective substitution at C4. Adding chelating ligands (e.g., 1,10-phenanthroline) improves yield by stabilizing reactive intermediates .
Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Reactivity : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic attack. For instance, the LUMO distribution often localizes at C2 (carboxylate) and C6 (fluorine-adjacent), guiding derivatization strategies .
- Intermolecular Interactions : Molecular docking (e.g., AutoDock Vina) simulates binding to biological targets (e.g., enzymes), while Hirshfeld surface analysis (using CrystalExplorer) quantifies non-covalent interactions (e.g., C-F···H contacts) in crystal packing .
Q. What challenges arise in evaluating the compound’s biological activity, and how can researchers address them?
- Methodological Answer :
- Solubility Issues : The carboxylate ester is lipophilic but may aggregate in aqueous media. Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles to enhance bioavailability .
- Metabolic Instability : The methyl ester is prone to hydrolysis in vivo. Replace with tert-butyl esters or prodrug moieties (e.g., pivaloyloxymethyl) to prolong half-life. Validate stability via LC-MS monitoring in simulated gastric fluid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
